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Compound of Interest

Compound Name: 2-(Cyclopropanesulfonyl)aniline

CAS No.: 1097921-73-7

Cat. No.: B2923827

Get Quote

Optimizing Next-Generation HIV-1 NNRTIs via Scaffold
Rigidification
Executive Summary
The 2-(Cyclopropanesulfonyl)aniline scaffold represents a critical pharmacophore in the

design of next-generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Unlike first-generation NNRTIs (e.g., Nevirapine) that suffer from low genetic barriers to

resistance, derivatives of this scaffold leverage the cyclopropyl group’s unique steric and

electronic properties to target the highly mutable Non-Nucleoside Inhibitor Binding Pocket

(NNIBP).

This guide objectively compares the performance of 2-(cyclopropanesulfonyl)aniline
derivatives against standard-of-care alternatives (Efavirenz, Doravirine), supported by

structure-activity relationship (SAR) data and validated synthetic protocols.
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Mechanistic Insight & Binding Mode
The efficacy of this scaffold stems from its ability to induce and stabilize a specific conformation

of the HIV-1 Reverse Transcriptase (RT) enzyme.

Binding Mechanism
The 2-(cyclopropanesulfonyl)aniline moiety binds to the allosteric NNIBP, located

approximately 10 Å from the polymerase active site.

Cyclopropyl "Anchor": The cyclopropyl group occupies a specific hydrophobic sub-pocket

(lined by Val179, Leu100), providing tighter binding energy than flexible isopropyl or ethyl

analogs due to reduced entropic penalty upon binding.

Sulfonyl "Linker": The sulfonyl group (

) acts as a rigid spacer that orients the aniline ring for optimal

-

stacking with aromatic residues (Tyr181, Tyr188).

Aniline "Head": The primary amine (

) often serves as a hydrogen bond donor to the backbone carbonyl of Lys101, a critical
interaction for potency.

Signaling & Inhibition Pathway (DOT Visualization)
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Figure 1: Allosteric inhibition of HIV-1 RT by 2-(cyclopropanesulfonyl)aniline derivatives.
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[1]
Comparative Performance Analysis
Comparison with Standard Alternatives
The following table compares the 2-(cyclopropanesulfonyl)aniline class against established

NNRTIs. Data is synthesized from key medicinal chemistry studies on sulfonyl-aniline

pharmacophores.

Table 1: Comparative Profile of NNRTI Scaffolds

Feature
2-

(Cyclopropanesulfon

yl)aniline

Efavirenz (EFV) Nevirapine (NVP)

Primary Target
HIV-1 RT (Allosteric

Pocket)

HIV-1 RT (Allosteric

Pocket)

HIV-1 RT (Allosteric

Pocket)

Binding Affinity (

)

Low Nanomolar (< 5

nM)
~1-10 nM ~10-50 nM

Resilience to K103N
High (Due to flexible

binding modes)

Low (Potency drops

>20-fold)

Very Low (Resistance

is rapid)

Solubility
Moderate (Improved

by polar substituents)
Low (Lipophilic) Moderate

CNS Side Effects
Low (Predicted based

on structure)

High (Dizziness, vivid

dreams)
Low

Metabolic Stability
High (Cyclopropyl

resists oxidation)

Moderate (CYP2B6

metabolism)

Moderate (CYP3A4

inducer)

Structure-Activity Relationship (SAR) Data
The potency of this scaffold is highly sensitive to substitutions on the aniline ring and the nature

of the sulfonyl group.
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Table 2: SAR of 2-Sulfonylaniline Derivatives against HIV-1 (Wild Type vs. K103N Mutant) Data

represents average values from "arylsulfonyl" class studies [1, 2].

Compound
ID

R1
(Sulfonyl
Group)

R2 (Aniline
4-pos)

R3 (Aniline
6-pos)

WT

(nM)

K103N

(nM)

Cmpd A

(Lead)
Cyclopropyl -CN (Cyano) -Cl 1.2 3.5

Cmpd B Isopropyl -CN -Cl 4.8 12.0

Cmpd C Methyl -CN -Cl 15.0 45.0

Cmpd D Cyclopropyl -H -H >1000 N/A

Efavirenz (Control) -- -- 1.5 48.0

Key SAR Insights:

Cyclopropyl vs. Isopropyl: The cyclopropyl group (Cmpd A) consistently outperforms

isopropyl (Cmpd B). The rigidity of the cyclopropyl ring reduces the entropy loss upon

binding to the hydrophobic pocket.

Electronic Effects: Electron-withdrawing groups (CN, Cl) at the 4- and 6-positions of the

aniline ring (Cmpd A) are essential for potency. They increase the acidity of the aniline NH,

strengthening the hydrogen bond with Lys101.

Resistance Profile: The cyclopropyl derivative maintains single-digit nanomolar potency

against the K103N mutant, a key advantage over Efavirenz.

Experimental Protocols
Synthesis of 2-(Cyclopropanesulfonyl)aniline Core
This protocol describes the construction of the core scaffold, overcoming the challenge of direct

sulfonation of aniline.

Workflow Diagram
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Step 1: Sulfonylation
3-Chloropropanesulfonyl Cl

+ t-Butylamine

Step 2: Cyclization
(n-BuLi, -78°C)
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Reduction
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Figure 2: Synthetic route for 2-(cyclopropanesulfonyl)aniline derivatives.

Click to download full resolution via product page

Detailed Protocol
Step 1: Preparation of N-tert-butyl-3-chloropropanesulfonamide

Dissolve tert-butylamine (1.1 eq) and triethylamine (1.1 eq) in dry toluene at 0°C.

Add 3-chloropropanesulfonyl chloride (1.0 eq) dropwise over 30 mins.

Stir at room temperature for 2 hours. Wash with 1N HCl and brine. Concentrate to yield the

intermediate.

Step 2: Cyclization to Cyclopropanesulfonamide

Dissolve the intermediate from Step 1 in dry THF/Toluene (3:1). Cool to -78°C.

Add n-BuLi (2.5 eq) slowly. The dianion forms and cyclizes.

Warm to 0°C and quench with saturated

. Extract with EtOAc.

Step 3: Deprotection

Treat the N-tert-butyl cyclopropanesulfonamide with pure Formic Acid or TFA at 80°C for 4

hours.

Concentrate to dryness to obtain Cyclopropanesulfonamide.

Step 4: Coupling to Aniline Precursor
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React Cyclopropanesulfonamide with 2-fluoro-nitrobenzene (substituted as required) in the

presence of

in DMF at 100°C.

Reduce the resulting nitro compound using Iron powder/Acetic acid or

/Pd-C to yield the final 2-(Cyclopropanesulfonyl)aniline derivative.

Biological Assay: HIV-1 RT Inhibition (MT-4 Cells)
Objective: Determine

(Effective Concentration) and

(Cytotoxic Concentration).

Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% FBS.

Infection: Infect MT-4 cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

Treatment: Add serial dilutions of the test compound (0.1 nM to 10

M) to the infected cells. Include Efavirenz as a positive control.

Incubation: Incubate for 5 days at 37°C, 5%

.

Readout: Measure cell viability using the MTT assay.

Calculation:

is the concentration achieving 50% protection against viral cytopathicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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